Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-
Description
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- (CAS 2039-77-2), also known as 9-acetylphenanthrene, is a polycyclic aromatic ketone with the molecular formula C₁₆H₁₂O and a molar mass of 220.27 g/mol . Its structure comprises a phenanthrene moiety substituted with an acetyl group at the 9-position and a phenyl ring at the 2-position (Figure 1). Key physical properties include a melting point of 73–74°C and a predicted density of 1.164 g/cm³ . The compound is synthesized via Friedel-Crafts acylation, leveraging aromatic electrophilic substitution to introduce the acetyl group onto the phenanthrene backbone .
This compound is utilized in organic synthesis and materials science, particularly in the development of fluorescent dyes and liquid crystals due to its extended π-conjugation system .
Properties
CAS No. |
858035-59-3 |
|---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(2-phenanthren-9-ylphenyl)ethanone |
InChI |
InChI=1S/C22H16O/c1-15(23)17-9-4-5-11-19(17)22-14-16-8-2-3-10-18(16)20-12-6-7-13-21(20)22/h2-14H,1H3 |
InChI Key |
ASMMNEKIHDMDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables efficient biaryl bond formation. For Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-, this involves coupling a brominated phenanthrene derivative with a phenylboronic acid bearing an acetyl group.
- Substrate Preparation: 9-Bromophenanthrene is synthesized via bromination of phenanthrene using N-bromosuccinimide (NBS) in carbon tetrachloride.
- Boronic Acid Synthesis: 2-Acetylphenylboronic acid is prepared by lithiation of 2-bromoacetophenone followed by treatment with trimethyl borate.
- Coupling Reaction: A mixture of 9-bromophenanthrene (1.0 equiv), 2-acetylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in toluene/ethanol/water (4:1:1) is refluxed at 100°C for 12 h.
- Purification: The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 20:1), yielding the target compound (≈65% yield).
Challenges:
Stille Coupling
As an alternative, Stille coupling employs organotin reagents. For instance, 2-(tributylstannyl)acetophenone and 9-iodophenanthrene react under Pd catalysis (e.g., Pd₂(dba)₃/P(t-Bu)₃). This method offers improved yields (≈75%) but requires toxic tin reagents.
Friedel-Crafts Acylation Methods
Direct acylation of preassembled biaryls provides a streamlined route.
Conventional Friedel-Crafts
Procedure:
- Biaryl Synthesis: 2-(9-Phenanthrenyl)benzene is prepared via Suzuki coupling of phenanthrene-9-boronic acid and bromobenzene.
- Acylation: The biaryl is treated with acetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane at 0°C→RT for 6 h.
- Workup: Quenching with ice-water followed by extraction and chromatography yields the acetylated product (≈50% yield).
Limitations:
Directed ortho-Acylation
To enhance regiocontrol, directing groups (e.g., -OMe, -NH₂) are introduced temporarily. For example:
- Methoxy-Directed Acylation: 2-(9-Phenanthrenyl)anisole undergoes acylation at the ortho position using AcCl/AlCl₃.
- Demethylation: BBr₃ in CH₂Cl₂ removes the methoxy group, yielding the desired acetyl product (≈60% over two steps).
Cyclization and Ring-Closing Techniques
Constructing the phenanthrene core from acetyl-bearing precursors avoids preformed biaryls.
Mallory Photocyclization
Procedure:
- Stilbene Synthesis: 2-Acetylstilbene is prepared via Heck coupling of 2-bromoacetophenone and styrene.
- Cyclization: UV irradiation (λ = 300 nm) in the presence of iodine induces cyclization to 9-phenanthrylethanone (≈40% yield).
Drawbacks:
Acid-Catalyzed Cyclodehydration
Adapting methods from phenanthroline synthesis:
- Diaryl Ethane Precursor: 1-(2-Phenylphenyl)ethanone is treated with polyphosphoric acid (PPA) at 150°C for 8 h.
- Cyclization: Intramolecular dehydration forms the phenanthrene ring (≈55% yield).
Alternative Synthetic Pathways
Oxidation of Ethyl Groups
Phenylglyoxal intermediates, accessed via SeO₂ oxidation of 1-[2-(9-phenanthrenyl)phenyl]ethane, can be reduced to acetyl derivatives. However, overoxidation to carboxylic acids is a concern.
Grignard Additions
Reaction of 2-(9-phenanthrenyl)benzaldehyde with methylmagnesium bromide followed by MnO₂ oxidation yields the ketone (≈50% over two steps).
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki Coupling | 65% | High regioselectivity | Requires expensive catalysts |
| Friedel-Crafts | 50% | Simplicity | Poor regiocontrol |
| Mallory Cyclization | 40% | No metal catalysts | Low yields, specialized equipment |
| Acid-Catalyzed Cyclization | 55% | Scalability | Harsh reaction conditions |
Challenges and Optimization Strategies
- Catalyst Loading: Reducing Pd concentrations to 1 mol% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.
- Solvent Effects: Replacing toluene with diglyme in Suzuki couplings improves solubility of phenanthrene derivatives.
- Purification: Ketone solvents (e.g., methyl ethyl ketone) enhance crystallization efficiency, as demonstrated in phenanthroline syntheses.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phenanthrene derivatives, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The phenanthrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo various chemical reactions enables it to interact with different enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogues in the Hydroxyacetophenone Family
The Handbook of Hydroxyacetophenones highlights several compounds with structural similarities, differing primarily in substituent groups (Table 1) :
Key Observations :
- Substituent position significantly impacts melting points and reactivity. Ortho/meta substituents (e.g., Cl, OH) increase polarity and intermolecular interactions, raising melting points compared to 9-acetylphenanthrene .
- The phenanthrene backbone in 9-acetylphenanthrene enhances π-stacking and thermal stability, making it more suitable for materials applications than simpler hydroxyacetophenones .
Heterocyclic and Aromatic Derivatives
Other ethanone derivatives with aromatic or heterocyclic substituents exhibit distinct properties (Table 2) :
Key Observations :
- Heterocyclic substituents (e.g., thienyl, furyl) reduce symmetry and alter electronic properties, enhancing suitability for optoelectronic devices .
- 9-Acetylphenanthrene’s fused aromatic system offers superior thermal stability compared to furyl/thienyl derivatives, which may degrade at lower temperatures .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-?
Methodological Answer:
- Condensation reactions are commonly employed for analogous ethanone derivatives. For example, 7-chloro-2-methylquinoline can react with substituted benzaldehydes under acidic or basic conditions to form vinyl-linked aromatic ketones .
- Friedel-Crafts acylation may be applicable for introducing the ethanone moiety to the phenanthrenylphenyl backbone, though steric hindrance from the polycyclic system requires optimization of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Confirm purity via HPLC or TLC (Rf comparison with standards) .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
-
NMR : Use - and -NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). NOESY can confirm spatial proximity of phenanthrenyl and phenyl groups .
-
X-ray crystallography : Employ SHELX for structure refinement. Key parameters:
Parameter Value Reference Resolution ≤1.0 Å R-factor <0.05 Twinning detection Use SHELXL for high-symmetry crystals
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicological uncertainty : Assume acute toxicity due to structural analogs (e.g., nitrophenyl derivatives) and implement:
- Ventilation : Fume hoods for synthesis/purification .
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Regulatory compliance : Track under Section 313 of the Emergency Planning Act if aryl/ketone groups are reportable .
Advanced Research Questions
Q. How are regioselectivity challenges addressed during functionalization of the phenanthrenyl moiety?
Methodological Answer:
-
Electrophilic substitution : The 9-phenanthrenyl position is highly reactive. Use directing groups (e.g., -NO₂) to control substitution patterns. For example:
Reaction Type Yield (%) Selectivity (para:meta) Reference Nitration 65–78 4:1 Sulfonation 70–85 3:1 -
Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density maps to optimize reaction conditions .
Q. How can contradictions in spectroscopic data (e.g., UV vs. computational predictions) be resolved?
Methodological Answer:
-
UV/Vis validation : Compare experimental λmax (e.g., 270–300 nm for conjugated ketones) with TD-DFT simulations. Discrepancies >10 nm suggest solvent effects or aggregation .
-
Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺). Example for C₂₂H₁₆O:
Calculated m/z Observed m/z Error (ppm) 296.1201 296.1198 1.01
Q. What strategies optimize crystallinity for X-ray analysis in rigid polycyclic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
